molecular formula C16H16FN5O2S B6485905 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide CAS No. 878065-48-6

2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide

Cat. No.: B6485905
CAS No.: 878065-48-6
M. Wt: 361.4 g/mol
InChI Key: HTQPXBNNWSASNG-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 3. A sulfanyl (–S–) linker connects the triazole ring to an N-hydroxyacetamide group.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-21-8-2-3-13(21)9-14-18-19-16(25-10-15(23)20-24)22(14)12-6-4-11(17)5-7-12/h2-8,24H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQPXBNNWSASNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazole Derivatives

The target compound’s structural analogs differ primarily in substituents on the triazole ring, linker groups, and acetamide modifications. Key examples include:

Key Observations:
  • Heterocyclic Substituents: The target compound’s 1-methylpyrrole group distinguishes it from analogs with furan (e.g., ), thiophene (e.g., ), or naphthalene (e.g., ) substituents.
  • Acetamide Modifications : The N-hydroxyacetamide group in the target compound is rare; most analogs feature simple N-arylacetamides (e.g., ). The hydroxamic acid (–NHOH) moiety may enhance metal-binding or enzyme-inhibitory activity .
Key Observations:
  • Anti-Exudative Activity : Furan-substituted triazoles () show significant anti-exudative effects, suggesting the target compound’s pyrrole substituent may yield comparable or improved activity due to enhanced lipophilicity.
  • Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., FP1-12) exhibit antiproliferative effects, implying the target compound’s N-hydroxy group could synergize with the triazole core for cancer applications .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Physical Data
Compound IR (C=O stretch, cm⁻¹) Melting Point (°C) HRMS ([M+H]+) Source
Target Compound ~1678 (estimated) Not reported Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1678 Not reported 393.1112 (calc. 393.1118)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 1669 216.4–217.7 Not reported
Key Observations:
  • IR Spectroscopy : The target compound’s C=O stretch is likely comparable to 6m (1678 cm⁻¹) and (1669 cm⁻¹), confirming acetamide functionality.
  • Thermal Stability : Melting points for analogs range widely (e.g., 216–217°C in ), suggesting the target compound may exhibit similar stability.

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